molecular formula C11H20N4 B11897014 1-(1-isopropylpiperidin-4-yl)-1H-pyrazol-4-amine CAS No. 1190380-65-4

1-(1-isopropylpiperidin-4-yl)-1H-pyrazol-4-amine

Cat. No.: B11897014
CAS No.: 1190380-65-4
M. Wt: 208.30 g/mol
InChI Key: ZZQXMFFNBHDUDC-UHFFFAOYSA-N
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Description

1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles and piperidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-isopropylpiperidin-4-yl)-1H-pyrazol-4-amine typically involves the reaction of 1-isopropylpiperidine with a suitable pyrazole derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or halides in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Material Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism by which 1-(1-isopropylpiperidin-4-yl)-1H-pyrazol-4-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-4-amine is unique due to its combination of the pyrazole and piperidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in multiple scientific fields.

Properties

CAS No.

1190380-65-4

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

1-(1-propan-2-ylpiperidin-4-yl)pyrazol-4-amine

InChI

InChI=1S/C11H20N4/c1-9(2)14-5-3-11(4-6-14)15-8-10(12)7-13-15/h7-9,11H,3-6,12H2,1-2H3

InChI Key

ZZQXMFFNBHDUDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(CC1)N2C=C(C=N2)N

Origin of Product

United States

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